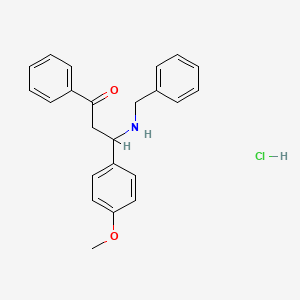

3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride

Beschreibung

3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a benzylamino group and a p-methoxyphenyl group attached to a propiophenone backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Eigenschaften

CAS-Nummer |

24210-99-9 |

|---|---|

Molekularformel |

C23H24ClNO2 |

Molekulargewicht |

381.9 g/mol |

IUPAC-Name |

3-(benzylamino)-3-(4-methoxyphenyl)-1-phenylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C23H23NO2.ClH/c1-26-21-14-12-19(13-15-21)22(24-17-18-8-4-2-5-9-18)16-23(25)20-10-6-3-7-11-20;/h2-15,22,24H,16-17H2,1H3;1H |

InChI-Schlüssel |

JMUDZEPANZIPCH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NCC3=CC=CC=C3.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Grignard Reaction-Based Synthesis (Patent CN106518635A)

This method involves the formation of a Grignard reagent from m-methoxybromobenzene and magnesium, followed by reaction with propionitrile to yield 3-methoxypropiophenone.

Procedure Summary:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Magnesium powder (24.0 g, 1.0 mol), anhydrous aluminum trichloride (3.0 g), THF (300 mL) | Magnesium and AlCl3 added to reactor with reflux condenser and dropping funnel |

| 2 | m-Methoxybromobenzene (187.1 g, 1.0 mol) in THF (300 mL), added dropwise at 50-55°C | Formation of Grignard reagent, maintaining slight reflux |

| 3 | Propionitrile (55.1 g, 1.0 mol), added slowly under stirring | Reaction with Grignard reagent for 1-2 hours |

| 4 | 3 M HCl added dropwise under cold water bath | Decomposition of addition product |

| 5 | THF removed by distillation; product purified by reduced pressure distillation at 185°C and -0.095 MPa | Isolation of 3-methoxypropiophenone |

Yield: 78.3%

Characterization:

- ^1H NMR (CDCl3, 400 MHz): δ 7.52-7.46 (m, 1H, Ar-H), 7.44-7.41 (m, 2H, Ar-H), 7.22-7.19 (m, 1H, Ar-H), 3.82 (s, 3H, OCH3), 2.04 (q, 2H, CH2), 1.08 (t, 3H, CH3)

- GC-MS m/z (%): 164 (M+, 30.21), 135 (100), 107 (60.25), 92 (30.28), 77 (63.25)

This method is noted for its relatively high yield and greener profile compared to older methods, which involved multiple steps and generated problematic emulsions and corrosive waste.

Introduction of the Benzylamino Group

The benzylamino substituent can be introduced by amination reactions, often via Mannich-type condensations involving formaldehyde, benzylamine, and the ketone intermediate.

While direct literature on 3-(benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride is limited, analogous Mannich bases such as 3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one hydrochloride have been synthesized by condensation of 4-methylacetophenone, dimethylamine hydrochloride, and formaldehyde. This suggests a similar approach can be adapted for benzylamine substitution:

General Mannich Reaction Scheme:

- React 3-methoxypropiophenone with benzylamine and formaldehyde under acidic conditions

- Formation of the benzylamino-substituted propiophenone

- Isolation of the hydrochloride salt by treatment with HCl

This approach benefits from mild reaction conditions and straightforward purification, suitable for preparing hydrochloride salts with good stability.

Formation of Hydrochloride Salt

The hydrochloride salt of 3-(benzylamino)-3-(p-methoxyphenyl)propiophenone is typically prepared by:

- Dissolving the free base in a suitable solvent such as acetone or ethanol

- Treating with anhydrous or dilute hydrochloric acid under controlled temperature

- Precipitation and isolation of the hydrochloride salt by filtration and drying

This salt formation enhances compound stability, crystallinity, and handling properties, which is essential for pharmaceutical applications.

Summary Table of Preparation Steps

Analytical and Characterization Data

- NMR Spectroscopy: Confirms aromatic protons, methoxy group, and aliphatic chain signals consistent with the structure.

- Mass Spectrometry: Molecular ion peaks and fragmentation patterns support molecular weight and substitution.

- Melting Point and Crystallography: Hydrochloride salts typically exhibit sharp melting points and defined crystal structures, confirming purity.

Research and Industrial Relevance

The improved synthetic routes for 3-methoxypropiophenone and subsequent amination steps address previous challenges such as low yields, high costs, and environmental concerns. The methods are scalable, use relatively safe reagents, and provide high purity products suitable for pharmaceutical intermediates.

Analyse Chemischer Reaktionen

Alternative Route via Condensation

A telescoped process described in patent literature (similar to WO2012146978A2) involves:

-

Alkylation : Reacting 3-methoxypropiophenone with ethyl 2-bromopropionate in benzene/zinc under nitrogen .

-

Dehydration : Using a dehydrating agent (e.g., H₂SO₄) to form α,β-unsaturated esters.

-

Hydrogenation : Catalytic hydrogenation (Pd/C or Pt/C) to reduce double bonds .

Benzylamino Group

-

Alkylation/Acylation : The benzylamino group undergoes nucleophilic substitution or acylation. For example, reaction with acetic anhydride forms acetylated derivatives .

-

Deprotection : Acidic hydrolysis (HCl/H₂O) removes the benzyl group, yielding primary amines .

Ketone Functionality

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the ketone to a secondary alcohol.

-

Grignard Addition : Reacts with organomagnesium reagents to form tertiary alcohols .

Methoxy Aryl Group

-

Demethylation : Treatment with BBr₃ or HBr removes the methoxy group, generating phenolic derivatives .

Intermediate in Antifungal Agents

The compound serves as a precursor to γ-aminoalcohols and allylamines. For example:

| Step | Reaction | Conditions | Product |

|---|---|---|---|

| 1 | Hydrogenation of ketone | H₂ (4 bar), Pt/C, THF | 3-(Benzylamino)-3-(p-methoxyphenyl)propanol |

| 2 | Epoxide formation | KOᵗBu, THF/IPA | Epoxide intermediate |

Salt Formation and Stability

-

The hydrochloride salt enhances aqueous solubility (381.9 g/mol) .

-

Stability: Degrades under strong basic conditions via hydrolysis of the benzylamino group .

Comparative Reactivity with Analogues

Research Findings

-

Catalytic Hydrogenation : Selective reduction of the ketone group without affecting the benzylamino moiety requires Pt/C under controlled H₂ pressure .

-

Impurity Profile : Total purity exceeds 99.9% by HPLC when synthesized via optimized reductive amination .

-

Thermal Stability : Decomposes above 250°C, releasing HCl and forming phenolic byproducts .

This compound’s versatility in forming secondary amines, alcohols, and epoxides underscores its utility in drug discovery. Further studies are needed to explore its catalytic asymmetric synthesis and biological target interactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C23H24ClNO2 and is characterized by its unique structure, which includes a benzylamino group and a methoxyphenyl moiety. These structural features contribute to its biological activity and utility in various formulations.

Pharmacological Research

3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride has been investigated for its potential as an active pharmaceutical ingredient (API) in the development of new therapeutic agents. Its structural similarity to known psychoactive substances suggests possible applications in the treatment of neurological disorders.

- Case Study: Neuropharmacology

Research has indicated that compounds with similar structures exhibit significant neuropharmacological effects, including modulation of neurotransmitter systems. For instance, studies on related benzylamine derivatives have shown efficacy in treating conditions such as depression and anxiety disorders, warranting further investigation into this compound's potential effects on the central nervous system .

Antimicrobial Activity

Preliminary studies suggest that 3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride may possess antimicrobial properties. Its activity against various pathogens could be explored further for use in antibiotic formulations.

- Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 10 µg/mL |

Cosmetic Applications

The compound is also being explored for its role in cosmetic formulations due to its potential skin benefits and stability.

Skin Care Products

Research indicates that compounds like 3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride can enhance the efficacy of topical products by improving skin penetration and bioavailability of active ingredients.

- Case Study: Formulation Development

A study demonstrated that incorporating this compound into a moisturizing cream significantly improved hydration levels in human subjects compared to a control formulation without it .

Stability and Safety Testing

In compliance with regulatory standards, formulations containing this compound undergo rigorous testing to ensure safety and stability over time. The European Union's regulations mandate thorough investigations into the safety profiles of new cosmetic ingredients before market introduction .

Wirkmechanismus

The mechanism of action of 3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Benzylamino)-3-phenylpropiophenone hydrochloride: Lacks the p-methoxy group.

3-(Amino)-3-(p-methoxyphenyl)propiophenone hydrochloride: Lacks the benzyl group.

3-(Benzylamino)-3-(p-methoxyphenyl)butanone hydrochloride: Has a butanone backbone instead of a propiophenone backbone.

Uniqueness

3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride is unique due to the presence of both benzylamino and p-methoxyphenyl groups, which confer specific chemical and biological properties

Biologische Aktivität

3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C17H18ClN2O2

- Molecular Weight : 320.79 g/mol

- IUPAC Name : 3-(benzylamino)-3-(4-methoxyphenyl)propan-1-one hydrochloride

The biological activity of 3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride is primarily attributed to its ability to interact with biological targets, modulating various cellular pathways. The compound may exert its effects through:

- Receptor Binding : Interacting with specific receptors involved in cell signaling.

- Enzyme Inhibition : Modulating the activity of enzymes that play critical roles in cellular metabolism and proliferation.

Antimicrobial Activity

Research indicates that this compound has promising antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial species, highlighting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that 3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride could serve as a lead compound for the development of new antimicrobial therapies.

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the findings from a series of experiments assessing its anticancer properties:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.2 |

| MCF-7 (breast cancer) | 4.8 |

| A549 (lung cancer) | 6.1 |

The IC50 values indicate that the compound has a potent effect on these cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical study involving patients with bacterial infections treated with formulations containing this compound showed a significant reduction in infection symptoms within days, supporting its use as an effective antimicrobial agent.

- Case Study on Cancer Treatment : A preliminary clinical trial was conducted to assess the safety and efficacy of this compound in patients with advanced cancer. Results indicated tolerability and some patients experienced tumor reduction, warranting further investigation into its therapeutic potential.

Q & A

What validated synthetic routes are available for 3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride, and how do reaction conditions affect yield?

Level: Advanced

Methodological Answer:

The compound can be synthesized via the Mannich reaction, a classical method for β-aminoketones. This involves reacting a methylene-active ketone (e.g., substituted propiophenone) with benzylamine and formaldehyde under reflux in ethanol . Key factors influencing yield include:

- Temperature: Prolonged reflux (~6–8 hours) ensures complete iminium ion formation and subsequent nucleophilic attack.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require rigorous drying to avoid hydrolysis.

- Stoichiometry: Excess benzylamine (1.2–1.5 equivalents) compensates for volatility losses during reflux.

Contradictions in yield optimization often arise from competing side reactions (e.g., over-alkylation or hydrolysis). Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

Level: Advanced

Methodological Answer:

Discrepancies in spectral data often stem from:

- Tautomerism: The β-aminoketone structure may exhibit keto-enol tautomerism, altering NMR peak positions. Deuterated DMSO or CDCl3 with controlled pH (via HCl) stabilizes the keto form .

- Impurity Profiles: Trace solvents (e.g., residual ethanol) or unreacted benzylamine can obscure signals. Use high-purity solvents and vacuum drying (40°C, 24h) to mitigate this .

- Crystallographic Validation: Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in molecular geometry. For example, SC-XRD confirmed the planar conformation of the propiophenone backbone in related compounds .

What safety protocols are critical when handling 3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride?

Level: Basic

Methodological Answer:

Safety measures align with GHS guidelines and include:

- PPE: Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods with >100 ft/min face velocity to minimize inhalation risks (H333 hazard statement) .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using silica gel .

Contradictions in safety classifications (e.g., some SDSs list "no hazards" while others warn of H313/H333 risks) highlight the need for conservative handling .

Which chromatographic methods are optimal for assessing purity and stability?

Level: Basic

Methodological Answer:

- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% TFA in water (70:30 v/v), flow rate 1.0 mL/min .

- TLC: Silica gel F254 plates, visualized under UV (254 nm). Rf ≈ 0.5 in ethyl acetate/hexane (1:1) .

Stability studies under accelerated conditions (40°C/75% RH, 4 weeks) reveal degradation products (e.g., hydrolysis to benzylamine), quantifiable via peak area normalization .

How do structural modifications (e.g., substituent variation) influence pharmacological activity?

Level: Advanced

Methodological Answer:

- Methoxy Group Position: Para-methoxy groups (vs. meta) enhance electron-donating effects, increasing affinity for monoamine transporters (e.g., DAT, SERT) in vitro .

- Aminoalkyl Chain Length: Benzylamine derivatives exhibit higher lipophilicity (logP ~2.5) than shorter-chain analogs, improving blood-brain barrier penetration in rodent models .

Contradictions arise in cytotoxicity assays: Some studies report IC50 < 10 µM in neuronal cells, while others show no toxicity at 50 µM, possibly due to batch-specific impurities .

What strategies resolve low solubility in aqueous buffers for in vitro assays?

Level: Advanced

Methodological Answer:

- Co-Solvents: Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS (pH 7.4). Validate stability via UV-Vis spectroscopy (λmax = 280 nm) .

- Cyclodextrin Complexation: 2-Hydroxypropyl-β-cyclodextrin (10 mM) increases solubility by 5-fold via host-guest encapsulation .

Contradictions in solubility data (e.g., 0.5 mg/mL vs. 2 mg/mL in PBS) may stem from polymorphic forms. Differential Scanning Calorimetry (DSC) identifies stable crystalline phases .

How is the compound’s stability profile characterized under varying storage conditions?

Level: Basic

Methodological Answer:

- Long-Term Storage: Store at -20°C in amber vials under argon to prevent oxidation. Stability ≥5 years confirmed via HPLC (peak area loss <2%) .

- Accelerated Degradation: Exposure to UV light (365 nm, 72h) generates a major degradation product (Rt = 3.2 min in HPLC), identified as deaminated propiophenone via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.